Chlorodiphenylphosphine

Catalog No.
S793847
CAS No.
1079-66-9
M.F
C12H10ClP
M. Wt
220.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodiphenylphosphine

CAS Number

1079-66-9

Product Name

Chlorodiphenylphosphine

IUPAC Name

chloro(diphenyl)phosphane

Molecular Formula

C12H10ClP

Molecular Weight

220.63 g/mol

InChI

InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

XGRJZXREYAXTGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl

The exact mass of the compound Chlorodiphenylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60407. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorodiphenylphosphine (Ph2PCl) is a highly reactive, electrophilic organophosphorus building block widely procured as the primary reagent for introducing the diphenylphosphino (-PPh2) moiety into transition metal ligands, catalysts, and advanced materials. As a moisture-sensitive P(III) electrophile, it exhibits rapid kinetics in nucleophilic substitutions with Grignard reagents, organolithiums, and amines. Its unique balance of moderate steric bulk and high electrophilicity makes it the industry standard for synthesizing critical catalytic ligands, outperforming bulkier alkylchlorophosphines in crowded molecular environments and enabling efficient electrochemical cross-coupling to form triarylphosphines [1].

Substituting Ph2PCl with its closest analogs fundamentally alters both the reaction pathway and the final molecular architecture. Dichlorophenylphosphine (PhPCl2) acts as a bifunctional electrophile; rather than yielding discrete terminal -PPh2 groups, it forms bridging phenylphosphinidene (-P(Ph)-) structures, leading to oligomers, pentaphosphorus complexes, or bis-alkylated products[1]. Conversely, dialkylchlorophosphines (e.g., tBu2PCl) possess significantly higher steric hindrance and lower electrophilicity, which can completely shut down reactivity with weaker or sterically encumbered nucleophiles [2]. Furthermore, attempting to use the nucleophilic analog diphenylphosphine (Ph2PH) reverses the required polarity, failing in reactions requiring a P(III) electrophile unless additional oxidative or catalytic steps are introduced.

Superior Electrophilic Insertion in Polyphosphorus Complex Synthesis

In the synthesis of cationic polyphosphorus nickel complexes, the steric and electronic profile of the chlorophosphine dictates the reaction success. When reacting with the precursor[Cp'''Ni(η3-P4)], Ph2PCl successfully undergoes halide abstraction and insertion to yield the desired[Cp'''Ni(η3-P4Ph2)][OTf] complex in 63% crystalline yield. In stark contrast, substituting Ph2PCl with the sterically demanding tBu2PCl or the electronically deactivated (Et2N)2PCl results in absolutely no reaction [1].

Evidence DimensionReaction yield in polyphosphorus insertion
Target Compound Data63% yield (Ph2PCl)
Comparator Or Baseline0% yield (no reaction) for tBu2PCl and (Et2N)2PCl
Quantified DifferenceComplete reactivity switch (63% vs 0%) due to steric/electronic factors
ConditionsReaction with [Cp'''Ni(η3-P4)] and Tl[OTf] in o-difluorobenzene

Procurement of Ph2PCl is essential when functionalizing crowded or sensitive nucleophiles where bulkier dialkylchlorophosphines fail to react.

Stoichiometric Efficiency in Electrochemical Phosphination

In the electrochemical synthesis of triarylphosphines via nickel-catalyzed coupling with aryl halides, Ph2PCl exhibits a more efficient redox stoichiometry compared to PhPCl2. The reduction of Ph2PCl at a sacrificial magnesium or zinc anode requires the passage of 2 Faradays (F) of electricity per mole of chlorophosphine to achieve complete coupling. Conversely, the bifunctional PhPCl2 requires 4 F per mole to achieve the corresponding bis-coupling[1].

Evidence DimensionElectrical charge required for complete conversion
Target Compound Data2 Faradays per mole (Ph2PCl)
Comparator Or Baseline4 Faradays per mole (PhPCl2)
Quantified Difference50% reduction in required electrical equivalents per mole of phosphine reagent
ConditionsElectrochemical cell with Mg/Zn anode, NiBr2(bipy) catalyst, 0.5 A current in DMF

For industrial scale-up of electrochemical phosphination, Ph2PCl halves the required electrical input and simplifies the reduction profile compared to dichloro analogs.

Terminal vs. Bridging Ligation in Phosphinidene Reactions

The choice between Ph2PCl and PhPCl2 strictly dictates the structural topology of the resulting phosphorus ligands. When reacted with the anionic tungsten phosphinidene complex[(DippN)2(Cl)W(η2-tBu2P–P)]−, Ph2PCl acts as a monofunctional electrophile, yielding a discrete, terminal triphosphorus ligand complex (t-Bu2P-P(-)-PPh2). In contrast, PhPCl2 acts as a bifunctional linker, resulting in a pentaphosphorus ligand complex (t-Bu2P-P(-)-P(Ph)-P(-)-P-t-Bu2) via the coupling of two tungsten equivalents [1].

Evidence DimensionResulting ligand topology
Target Compound DataTerminal triphosphorus ligand (t-Bu2P-P(-)-PPh2)
Comparator Or BaselineBridging pentaphosphorus ligand (t-Bu2P-P(-)-P(Ph)-P(-)-P-t-Bu2) for PhPCl2
Quantified DifferenceAddition of 1 vs. 2 phosphorus-phosphorus bonds (chain termination vs. propagation)
ConditionsReaction with anionic W(VI) phosphinidene complex in DME at -30 to -40 °C

Buyers must select Ph2PCl to ensure chain termination and the formation of discrete -PPh2 capped ligands, avoiding the oligomerization or bridging caused by PhPCl2.

Base-Free Reactivity in Diphosphine (P-P Bond) Synthesis

The synthesis of tetraphenyldiphosphine (Ph2P-PPh2), a critical precursor for the radical difunctionalization of ethylene to form dppe, relies on the high electrophilicity of Ph2PCl. Ph2PCl reacts directly with the nucleophilic diphenylphosphine (Ph2PH) to form the P-P bond without the need for an external base, yielding the diphosphine which is then converted to dppe under ethylene pressure in 68% yield. Attempting this coupling without the electrophilic Ph2PCl partner requires additional oxidative reagents[1].

Evidence DimensionBase requirement for P-P coupling
Target Compound DataBase-free direct coupling (Ph2PCl + Ph2PH)
Comparator Or BaselineRequires base or oxidant (Ph2PH alone)
Quantified DifferenceElimination of base/oxidant additives for P-P bond formation
ConditionsMixing under 10 atm ethylene with fac-Ir(ppy)3 photocatalyst

Procuring Ph2PCl enables highly atom-economical, base-free routes to critical diphosphine ligands, simplifying purification and reducing reagent costs.

Synthesis of Terminal Diarylphosphine Ligands

Where this compound is the right choice: Ph2PCl is the exact precursor needed to cap molecular architectures with terminal -PPh2 groups. Because it acts as a monofunctional electrophile, it ensures chain termination without causing the cross-linking, oligomerization, or bridging that occurs when using PhPCl2 [1]. Furthermore, its moderate steric profile allows it to successfully functionalize sterically encumbered nucleophiles where bulkier dialkylchlorophosphines fail.

Industrial-Scale Electrochemical Phosphination

Where this compound is the right choice: Utilizing Ph2PCl in flow or batch electrochemical cells minimizes Faradaic requirements to 2 F/mol compared to the 4 F/mol required for dichloro variants. This optimizes energy costs and simplifies the redox profile for the large-scale production of custom triarylphosphines [2].

Atom-Economical Diphosphine Production

Where this compound is the right choice: Ph2PCl serves as the ideal electrophilic partner to Ph2PH for base-free P-P bond formation. This streamlines the synthesis of precursors for dppe and related bidentate ligands, allowing process chemists to eliminate basic or oxidative additives from the workflow [3].

Physical Description

DryPowde

XLogP3

3.8

UNII

WO975PJK1Y

GHS Hazard Statements

Aggregated GHS information provided by 328 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 328 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 327 of 328 companies with hazard statement code(s):;
H290 (78.9%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (82.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (91.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (78.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1079-66-9

Wikipedia

Chlorodiphenylphosphine

General Manufacturing Information

All other basic organic chemical manufacturing
Phosphinous chloride, P,P-diphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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